6-(Hydroxymethyl)-2-methylpyridin-3-ol CAS 4811-16-9
6-(Hydroxymethyl)-2-methylpyridin-3-ol CAS 4811-16-9
An In-depth Technical Guide to 6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS 4811-16-9): Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS 4811-16-9), a heterocyclic compound of significant interest to researchers in organic synthesis and drug discovery. The document delineates the molecule's physicochemical properties, provides detailed protocols for its synthesis and purification, and outlines robust analytical methodologies for its characterization. A central focus is placed on its structural relationship to Vitamin B6, exploring its potential role as a key synthetic intermediate and a versatile building block for creating more complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Pyridine Scaffold in Modern Chemistry
The pyridine ring is a foundational structural motif in a vast array of biologically active compounds, including numerous vitamins, coenzymes, and approved pharmaceutical agents.[1] The nitrogen atom within the heterocycle imparts unique electronic properties, enabling it to act as a hydrogen bond acceptor and participate in crucial dipole-dipole interactions for molecular recognition at biological targets.[1] This versatility allows for extensive functionalization, enabling chemists to fine-tune a molecule's steric and electronic profile to optimize pharmacological activity, selectivity, and pharmacokinetics.[1]
6-(Hydroxymethyl)-2-methylpyridin-3-ol emerges as a particularly valuable derivative within this class. Its structure, featuring both a phenolic hydroxyl group and a primary hydroxymethyl group, presents two distinct and reactive handles for subsequent chemical transformations. Critically, it is a structural analog of pyridoxine (a form of Vitamin B6), positioning it as a compound of interest for studies related to Vitamin B6 metabolism and as a precursor for novel therapeutic agents.[2] This guide serves to consolidate the technical knowledge required to effectively synthesize, characterize, and utilize this versatile chemical intermediate.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in research and development.
| Property | Value | Source |
| CAS Number | 4811-16-9 | [3][4] |
| Molecular Formula | C₇H₉NO₂ | [3] |
| Molecular Weight | 139.15 g/mol | [3] |
| IUPAC Name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | N/A |
| Synonyms | 3-Hydroxy-6-hydroxymethyl-2-methylpyridine | [5] |
Spectroscopic and Analytical Profile
Characterization relies on a suite of analytical techniques to confirm identity, purity, and structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the hydroxymethyl protons, and broad singlets for the two hydroxyl protons. The ¹³C NMR would correspondingly show seven distinct carbon signals.
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Mass Spectrometry (MS) : MS is used to confirm the molecular weight. Under standard electron impact (EI) ionization, a molecular ion peak (M⁺) at m/z = 139.15 would be expected, along with characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic broad absorption bands in the 3200-3400 cm⁻¹ region, corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C/C=N stretching vibrations would also be present.
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High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing purity. A reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a UV detector set to the compound's λmax is a standard approach for achieving excellent separation and quantification.
Quality Control Protocol: Purity Assessment by HPLC
This protocol provides a self-validating system for determining the purity of synthesized 6-(Hydroxymethyl)-2-methylpyridin-3-ol.
Objective: To quantify the purity of the target compound and identify any potential impurities.
Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of 6-(Hydroxymethyl)-2-methylpyridin-3-ol and dissolve it in 10 mL of a 50:50 water/methanol diluent to create a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the synthesized material.
-
Chromatographic Conditions:
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Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV at 275 nm.
-
-
Analysis: Inject the standards and the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Causality: The C18 column provides excellent retention for moderately polar aromatic compounds. The acidic mobile phase ensures the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted and detected.
Synthesis and Purification
The most direct and reported method for synthesizing 6-(Hydroxymethyl)-2-methylpyridin-3-ol is through the hydroxymethylation of a substituted pyridine precursor.
Core Synthetic Pathway: Hydroxymethylation of 3-Hydroxy-2-methylpyridine
This procedure is adapted from established chemical literature for its reliability and straightforward execution.[5]
Reaction: 3-hydroxy-2-methylpyridine + Formaldehyde → 6-(Hydroxymethyl)-2-methylpyridin-3-ol
Causality: The reaction is an electrophilic aromatic substitution. The hydroxyl group at the 3-position is an activating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Under basic conditions (NaOH), the phenolic proton is removed, further enhancing the ring's nucleophilicity and directing the electrophilic attack of formaldehyde to the 6-position.
Detailed Experimental Protocol:
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Vessel Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 27.2 g (0.25 mol) of 3-hydroxy-2-methylpyridine with 100 mL of 10% aqueous sodium hydroxide and 75 mL of water.[5]
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Reagent Addition: To the stirring mixture, add 22.5 mL (0.25 mol) of a 40% aqueous formaldehyde solution (formalin).[5]
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Reaction: Heat the mixture to reflux and maintain this temperature for two hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it with hydrochloric acid. The crude product may precipitate upon neutralization.
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Isolation: Collect the solid product by vacuum filtration and wash with cold water.
Purification Protocol: Recrystallization
Objective: To remove unreacted starting materials and side products to achieve high purity.
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Solvent Selection: Choose an appropriate solvent system. A mixture of ethanol and water or isopropanol is often effective for pyridine derivatives. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
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Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Biochemical Context and Potential Applications
The utility of 6-(Hydroxymethyl)-2-methylpyridin-3-ol is primarily as a versatile intermediate, with its structural similarity to Vitamin B6 being a key area of interest.
The Vitamin B6 Connection
Vitamin B6 is a group of six related compounds (vitamers), including pyridoxine, pyridoxal, and pyridoxamine.[6] The biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is essential for over 140 enzymatic reactions, primarily in amino acid metabolism.[6][7]
6-(Hydroxymethyl)-2-methylpyridin-3-ol is a close structural analog of pyridoxine. This similarity suggests it could be a valuable tool for probing the enzymes of the Vitamin B6 salvage pathway, which is responsible for interconverting vitamers into the active PLP form.[2][6] It may act as a substrate, inhibitor, or modulator of these enzymes, making it a useful research chemical in nutritional science and enzymology.
A Versatile Synthetic Building Block
Beyond its biochemical relevance, the compound is a valuable precursor in medicinal chemistry.[1] The two hydroxyl groups offer differential reactivity:
-
The phenolic hydroxyl group at the 3-position can be readily alkylated or acylated, or used in coupling reactions.
-
The primary hydroxymethyl group at the 6-position can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or esterified.
This dual functionality allows for the construction of complex molecular architectures. Derivatives of structurally similar pyridine compounds have been investigated for a range of therapeutic activities, including antioxidant and neuroprotective properties, highlighting the potential for this scaffold in drug discovery programs.[8]
Safety, Handling, and Storage
As a laboratory chemical, 6-(Hydroxymethyl)-2-methylpyridin-3-ol requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from closely related pyridine derivatives can provide authoritative guidance.[9][10][11] The GHS classifications for the isomer 2-(hydroxymethyl)-6-methylpyridin-3-ol (CAS 42097-42-7) serve as a strong proxy.[12]
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a chemical fume hood.[13]
-
Wear standard personal protective equipment, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][14]
-
Avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[9]
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container.[9]
-
Keep in a cool, dry, and well-ventilated place.[9]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
Conclusion
6-(Hydroxymethyl)-2-methylpyridin-3-ol (CAS 4811-16-9) is a pyridine derivative with significant potential as a research chemical and synthetic intermediate. Its straightforward synthesis, dual reactive functional groups, and structural analogy to Vitamin B6 make it a valuable tool for a wide range of applications, from enzymology and metabolic studies to the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their research and development workflows, fostering innovation and discovery.
References
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PrepChem.com. (n.d.). Synthesis of 3-hydroxy-6-hydroxymethyl-2-methylpyridine. Retrieved from [Link]
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Royal Society of Chemistry. (2022, April 21). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]
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Parra, M., et al. (n.d.). Vitamin B6 and Its Role in Cell Metabolism and Physiology. PMC - PubMed Central. Retrieved from [Link]
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Linus Pauling Institute, Oregon State University. (n.d.). Vitamin B6. Retrieved from [Link]
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MDPI. (n.d.). Vitamin B6: A Long Known Compound of Surprising Complexity. Retrieved from [Link]
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